Cas no 63516-03-0 (4-(Bromomethyl)benzenamine)

4-(Bromomethyl)benzenamine is a versatile aromatic compound featuring both an amine and a bromomethyl functional group, making it a valuable intermediate in organic synthesis. The bromomethyl moiety allows for facile nucleophilic substitution reactions, enabling the introduction of diverse substituents, while the amine group provides a handle for further derivatization. This compound is particularly useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability under controlled conditions make it a preferred choice for constructing complex molecular architectures. Proper handling is required due to its potential sensitivity to moisture and light. Suitable for use in research and industrial applications requiring precise functionalization of aromatic systems.
4-(Bromomethyl)benzenamine structure
4-(Bromomethyl)benzenamine structure
Product name:4-(Bromomethyl)benzenamine
CAS No:63516-03-0
MF:C7H8BrN
MW:186.049120903015
CID:502995
PubChem ID:10954240

4-(Bromomethyl)benzenamine Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)aniline
    • 4-(bromomethyl)Benzenamine
    • Benzenamine,4-(bromomethyl)-
    • P-AMINOBENZYL BROMIDE
    • 4-amino-benzylbromide
    • 4-bromomethylaniline
    • H2N(C6H4)CH2Br
    • AKOS016014710
    • FT-0720666
    • p-amino benzyl bromide
    • DTXSID30449600
    • SCHEMBL3412908
    • p-Aminobenzylbromide
    • Benzenamine, 4-(bromomethyl)-
    • 63516-03-0
    • G79013
    • DA-04149
    • 4-(Bromomethyl)benzenamine
    • MDL: MFCD11870127
    • Inchi: InChI=1S/C7H8BrN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2
    • InChI Key: ASSMPDZEDVTRKG-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)N)CBr

Computed Properties

  • Exact Mass: 184.98400
  • Monoisotopic Mass: 184.98401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 77
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 1.2

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.74490

4-(Bromomethyl)benzenamine Security Information

4-(Bromomethyl)benzenamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C140506-250mg
4-(Bromomethyl)benzenamine
63516-03-0
250mg
100.00 2021-08-15
TRC
C140506-1g
4-(Bromomethyl)benzenamine
63516-03-0
1g
375.00 2021-08-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B922525-500mg
4-(Bromomethyl)benzenamine
63516-03-0 98%
500mg
¥1,398.00 2022-01-11
A2B Chem LLC
AG69514-100mg
4-(Bromomethyl)aniline
63516-03-0 95%
100mg
$78.00 2024-04-19
1PlusChem
1P00ED7U-100mg
p-Aminobenzylbromide
63516-03-0 95%
100mg
$78.00 2024-04-22
A2B Chem LLC
AG69514-5g
4-(Bromomethyl)aniline
63516-03-0 98%+
5g
$752.00 2023-12-30
Aaron
AR00EDG6-250mg
p-Aminobenzylbromide
63516-03-0 95%
250mg
$353.00 2025-02-11
TRC
C140506-2.5g
4-(Bromomethyl)benzenamine
63516-03-0
2.5g
800.00 2021-08-15
TRC
C140506-100mg
4-(Bromomethyl)benzenamine
63516-03-0
100mg
60.00 2021-08-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B922525-100mg
4-(Bromomethyl)benzenamine
63516-03-0 98%
100mg
¥420.00 2022-01-11

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